REACTION_SMILES
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[Cl:9][N:10]1[C:11](=[O:12])[CH2:13][CH2:14][C:15]1=[O:16].[c:1]1([CH3:8])[cH:2][cH:3][c:4]([SH:7])[cH:5][cH:6]1.[cH:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[c:1]1([CH3:8])[cH:2][cH:3][c:4]([S:7][Cl:9])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1ccc(SCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |